

Lack of Reproducible Efficacy for GSK372475 in Major Depressive Disorder

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Compound of Interest		
Compound Name:	GSK1790627	
Cat. No.:	B8822579	Get Quote

A comparative analysis of two phase II clinical trials for the triple reuptake inhibitor GSK372475 reveals consistent findings of non-superiority to placebo and a challenging tolerability profile in the treatment of major depressive disorder (MDD). This guide provides a detailed comparison of the available data, experimental protocols, and signaling pathways related to the clinical investigation of GSK372475.

Please Note: The initial request concerned "GSK1790627". Following an extensive search, no publicly available information was found for a compound with this designation. It is presumed to be a non-public internal code, a discontinued compound without published data, or a typographical error. Consequently, this guide focuses on GSK372475, a GSK compound with published, directly comparable clinical trial data that allows for an analysis of the reproducibility of its clinical findings.

Executive Summary

GSK372475 is a triple reuptake inhibitor that acts by blocking the serotonin, norepinephrine, and dopamine transporters with roughly equal potency.[1][2] This mechanism was hypothesized to offer broader and more robust antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). [2][3] However, two independent, randomized, double-blind, placebo- and active-controlled phase II studies (NCT00420641 and NCT00448058) in patients with MDD consistently demonstrated that GSK372475 was not more effective than placebo.[1][2] In contrast, the active comparators in these trials, venlafaxine XR and paroxetine, both showed statistically



significant antidepressant activity, validating the sensitivity of the trial designs.[1][2] Furthermore, GSK372475 was associated with a higher frequency of adverse events and lower study completion rates compared to both placebo and the active controls.[1][2]

Comparative Efficacy Data

The primary and secondary efficacy endpoints in both clinical trials failed to show a significant difference between GSK372475 and placebo. The active control arms, however, demonstrated the expected efficacy, indicating that the trials were capable of detecting an antidepressant signal.

Efficacy Endpoint	Study 1 (NCT00420641) vs. Paroxetine	Study 2 (NCT00448058) vs. Venlafaxine XR	Reproducibility of Findings
Primary Endpoint			
MADRS Total Score Change from Baseline	No significant difference from placebo	No significant difference from placebo	High: Both studies consistently showed a lack of efficacy on the primary endpoint.
Secondary Endpoints			
6-item Bech Melancholia Scale	No significant difference from placebo	No significant difference from placebo	High: Consistent lack of effect on this key secondary measure.
IDS-Clinician Rated (IDS-CR)	No significant difference from placebo	No significant difference from placebo	High: Reproducible failure to separate from placebo.
Active Comparator			
Paroxetine vs. Placebo	Statistically significant improvement	N/A	N/A
Venlafaxine XR vs. Placebo	N/A	Statistically significant improvement	N/A



Comparative Safety and Tolerability Data

The safety and tolerability findings for GSK372475 were also consistent across both studies, highlighting a challenging side-effect profile.

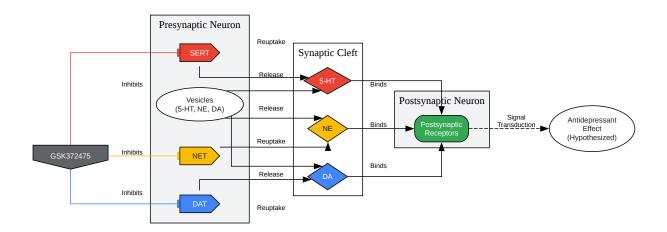
Safety/Tolerability Metric	Study 1 (NCT00420641)	Study 2 (NCT00448058)	Reproducibility of Findings
Most Common Adverse Events	Dry mouth, headache, insomnia, nausea	Dry mouth, headache, insomnia, nausea	High: The same common adverse events were reported in both trials.
Adverse Event Frequency	More frequent sleep, anxiety-related, GI, and tachycardia events vs. placebo	More frequent sleep, anxiety-related, GI, and tachycardia events vs. placebo	High: A consistent pattern of increased adverse events was observed.
Cardiovascular Effects	Greater increases in mean heart rate and blood pressure vs. placebo and paroxetine	Greater increases in mean heart rate and blood pressure vs. placebo and venlafaxine XR	High: Reproducible cardiovascular side effects were noted.
Study Completion Rate	49%	58%	Consistent Trend: Both studies showed lower completion rates for GSK372475 compared to placebo (67% and 74%) and active controls (77% and 63%).

Signaling Pathway and Mechanism of Action

GSK372475 is designed to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting their respective transporters (SERT,



NET, and DAT) in the presynaptic neuron, GSK372475 increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.



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Caption: Mechanism of action for the triple reuptake inhibitor GSK372475.

Experimental Protocols

The two pivotal studies (NCT00420641 and NCT00448058) employed a similar multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group design.[1][4][5]

Study Population:

- Inclusion Criteria: Outpatients aged 18-64 years with a diagnosis of a major depressive episode associated with Major Depressive Disorder (MDD) according to DSM-IV-TR criteria.
 The current episode had to be at least 12 weeks in duration but less than 2 years.[4]
- Exclusion Criteria: Current diagnosis of panic disorder, bipolar disorder, schizophrenia, or other psychotic disorders. Patients who had failed to respond to two or more different



antidepressant treatments for the current episode were also excluded.[4][6]

Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three arms:

- GSK372475: Flexible dose of 1.5 mg/day to 2.0 mg/day.
- Active Comparator:
 - Study 1 (NCT00420641): Paroxetine (20-30 mg/day).
 - Study 2 (NCT00448058): Venlafaxine XR (150-225 mg/day).[1]
- Placebo.

Duration: Both studies were 10 weeks in duration.[1]

Primary Efficacy Endpoint:

 The primary outcome measure was the change from baseline to Week 10 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]

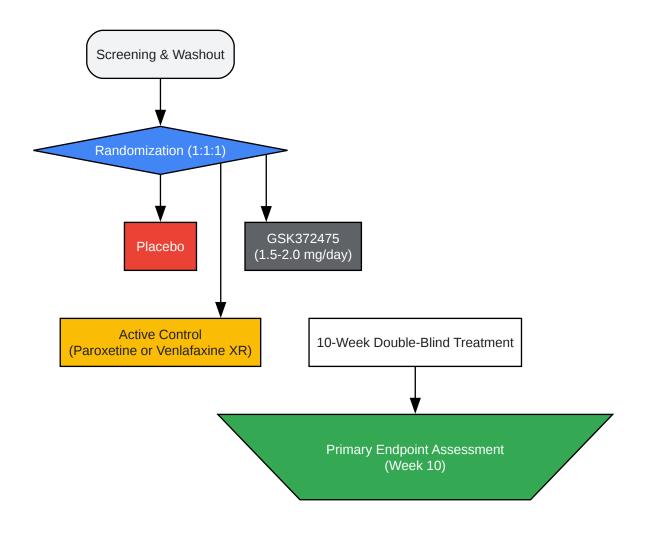
Secondary Efficacy Endpoints:

- Inventory of Depressive Symptomatology-Clinician Rated (IDS-CR).[5]
- 6-item Bech subscale of the Hamilton Depression Rating Scale (HAMD-17).[1]
- Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I).[5]

Safety Assessments:

Monitoring of adverse events (AEs), vital signs (including heart rate and blood pressure),
 electrocardiograms (ECGs), and laboratory tests.





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Caption: Generalized workflow for the GSK372475 Phase II clinical trials.

Alternatives and Future Directions

The failure of GSK372475 to demonstrate efficacy, despite its plausible mechanism of action, underscores the complexities of developing new treatments for MDD. While the monoamine hypothesis has been central to antidepressant development, the lack of success with newer agents like GSK372475 has encouraged research into alternative mechanisms.[3]

Current and emerging therapeutic strategies for MDD that go beyond simple monoamine reuptake inhibition include:

 NMDA Receptor Modulators: Agents like esketamine have shown rapid antidepressant effects, particularly in treatment-resistant depression.[7]



- Opioid System Modulators: Research is ongoing into the potential of kappa-opioid receptor antagonists.[8]
- Neurotrophic and Glial Targets: Strategies aimed at enhancing neurogenesis and synaptic plasticity are being explored.

The consistent and reproducible findings from the two GSK372475 trials provide a valuable, albeit negative, dataset for the field. They highlight the translational gap between preclinical rationale and clinical efficacy and reinforce the need for novel biomarkers and more refined patient stratification in the development of future antidepressants.

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